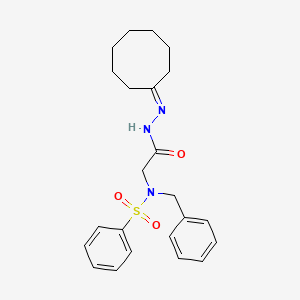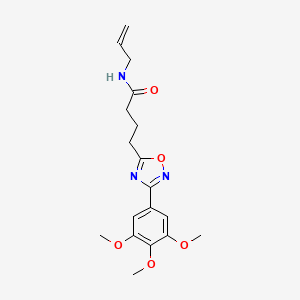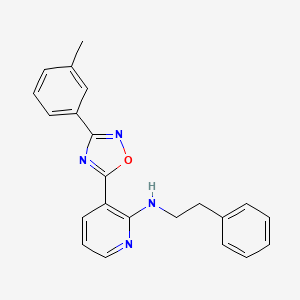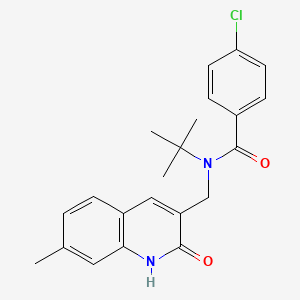![molecular formula C17H18ClNO5S B7706478 ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7706478.png)
ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate, also known as EMA, is a chemical compound that is widely used in scientific research. It is a white to off-white powder that is soluble in organic solvents such as ethanol and dichloromethane. EMA is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
Mechanism of Action
The mechanism of action of ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in inflammation and tumor growth. ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation. ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects
ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has some limitations, including its relatively low solubility in water, which can limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate. One area of interest is the development of new synthetic methods for ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate that could improve its yield and purity. Another area of interest is the investigation of the potential therapeutic applications of ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate in other disease states, such as neurodegenerative disorders and cardiovascular disease. Finally, further studies are needed to elucidate the precise mechanism of action of ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate and to identify potential targets for its therapeutic use.
Synthesis Methods
Ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate can be synthesized through a multi-step process involving the reaction of 2-ethyl-6-methylphenol with chlorosulfonic acid to form 2-ethyl-6-methylphenylsulfonic acid. This intermediate is then reacted with sodium hydroxide to form the corresponding sodium salt, which is subsequently reacted with 4-chlorophenoxyacetic acid ethyl ester to yield ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate.
Scientific Research Applications
Ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has also been shown to have antitumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis.
properties
IUPAC Name |
ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-3-23-17(20)11-24-14-6-8-15(9-7-14)25(21,22)19-16-10-13(18)5-4-12(16)2/h4-10,19H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKLNXXSDVHIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(5-chloro-2-methoxyphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7706435.png)






![N'-(3-chloro-4-methoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7706490.png)